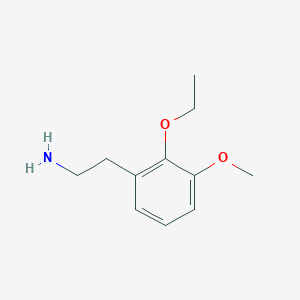

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine

Description

1-(2-Ethoxy-3-methoxyphenyl)-N-methylmethanamine is a substituted phenylalkylamine characterized by a methoxy group at position 3, an ethoxy group at position 2 of the phenyl ring, and an N-methylmethanamine side chain. The ethoxy and methoxy substituents likely influence electronic properties (e.g., electron-donating effects) and solubility, which are critical for bioavailability and receptor interactions.

Properties

IUPAC Name |

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-14-11-9(8-12-2)6-5-7-10(11)13-3/h5-7,12H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIYABYASXZLFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1OC)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709649-59-2 | |

| Record name | (2-Ethoxy-3-methoxybenzyl)methylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709649-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine typically involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The ethoxy and methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of derivatives with different functional groups on the benzene ring.

Scientific Research Applications

1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Electronic and Steric Effects

- Ethoxy vs. Methoxy Groups : The 2-ethoxy substituent in the target compound introduces greater steric bulk and lipophilicity compared to smaller methoxy groups (e.g., 4-methoxy in ). This may reduce water solubility but enhance membrane permeability.

- Halogenation : Chloro () and bromo () analogs exhibit higher molecular weights and improved binding to hydrophobic pockets in enzymes, as seen in antitubercular agents.

Pharmacological Activity

- Antimicrobial Applications : Analogs like 1-(4-fluorophenyl)-N-methylmethanamine demonstrate efficacy against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL) due to pyrimidine carboxamide conjugation .

- Acid Suppression : The fluorophenyl-pyrrole derivative () acts as a proton pump inhibitor, highlighting the role of aryl-sulfonyl groups in target engagement.

Biological Activity

1-(2-Ethoxy-3-methoxyphenyl)-N-methylmethanamine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an ethoxy group, a methoxy group, and a methylamine moiety, which contribute to its unique properties and interactions with biological systems. Its molecular weight is approximately 221.3 g/mol.

This compound interacts with various molecular targets, primarily enzymes and receptors. The compound can act as an inhibitor or activator , modulating the activity of these targets and influencing biochemical pathways. Notably, it may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding or catalysis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains.

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study screened this compound against common pathogens, revealing moderate antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

Anticancer Studies

In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 25 µM, indicating a promising lead for further development in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | |

| Anticancer | MCF-7, A549 | IC50 = 10-25 µM | |

| Enzyme Inhibition | Various enzymes | Inhibition observed |

Table 2: Mechanistic Insights

| Mechanism of Action | Description |

|---|---|

| Enzyme Inhibition | Binds to active sites of enzymes, preventing substrate interaction |

| Receptor Modulation | Acts as an agonist/antagonist affecting cellular signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.